右旋-替吉佐利磷酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

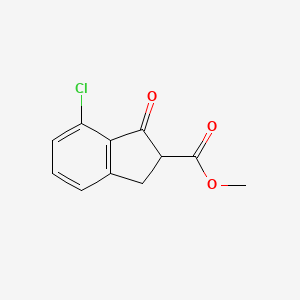

ent-Tedizolid Phosphate: is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is particularly effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species .

科学研究应用

ent-Tedizolid Phosphate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the stability and degradation of oxazolidinone antibiotics.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Approved for the treatment of acute bacterial skin and skin structure infections.

Industry: Utilized in the development of new antimicrobial agents and formulations.

作用机制

Target of Action

Tedizolid phosphate, an oxazolidinone class antibiotic, primarily targets Gram-positive bacteria . It is particularly effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .

Mode of Action

Tedizolid phosphate inhibits bacterial protein synthesis . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . The L3 and L4 ribosomal proteins, located proximally to the 23S rRNA, are the primary targets of tedizolid . Mutations in these proteins appear to disturb the interactions between oxazolidinones and the peptidyl transferase center (PTC), thereby inhibiting protein synthesis .

Biochemical Pathways

Tedizolid phosphate affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, it prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the circulating active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This process is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid’s high bioavailability allows for once-daily dosing in both oral and intravenous forms .

Result of Action

The primary result of tedizolid’s action is the inhibition of bacterial protein synthesis, leading to the effective treatment of certain Gram-positive bacterial infections . Tedizolid has consistently shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid .

Action Environment

The efficacy and stability of tedizolid can be influenced by environmental factors such as the presence of drug-resistant bacteria. For instance, tedizolid is generally effective against multidrug-resistant Gram-positive bacteria . Its minimum inhibitory concentrations appear to be largely unaffected by the chloramphenicol–florfenicol resistance (cfr) gene, which has been implicated in a number of published linezolid-resistant organism outbreaks .

生化分析

Biochemical Properties

ent-Tedizolid Phosphate interacts with bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .

Cellular Effects

ent-Tedizolid Phosphate has shown activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . It also has activity against Mycobacterium spp and Nocardia spp . The drug’s impact on these bacteria can influence cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

ent-Tedizolid Phosphate is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . It exerts its effects at the molecular level by binding to the bacterial 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex, essential for bacterial growth and reproduction .

Temporal Effects in Laboratory Settings

Prolonged therapy with ent-Tedizolid Phosphate (median, 188 days; interquartile range, 62–493 days) appeared to be well tolerated in patients . This suggests that the drug has good stability and does not degrade significantly over time.

Dosage Effects in Animal Models

The effects of ent-Tedizolid Phosphate in animal models have been observed to vary with different dosages

Metabolic Pathways

After administration, ent-Tedizolid Phosphate is converted to tedizolid, the active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This metabolic process does not involve the action of cytochrome P450-family enzymes .

Transport and Distribution

The volume of distribution for tedizolid following a single intravenous dose of 200 mg is between 67 and 80 L . Tedizolid has been observed to penetrate the interstitial space of both adipose and skeletal muscle tissue and is also found in the epithelial lining fluid as well as in alveolar macrophages .

Subcellular Localization

The specific subcellular localization of ent-Tedizolid Phosphate is not clearly mentioned in the available literature. Given its mechanism of action, it can be inferred that it localizes to the bacterial ribosome within the cell where it exerts its antibacterial effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Tedizolid Phosphate involves several steps. One method includes the reaction of 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid ester with R-3-(3-bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C .

Industrial Production Methods: Industrial production of ent-Tedizolid Phosphate typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is then formulated into tablets or intravenous vials for clinical use .

化学反应分析

Types of Reactions: ent-Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. It is stable under thermal and photolytic conditions but degrades significantly under oxidative and hydrolytic conditions .

Common Reagents and Conditions:

Hydrolysis: Neutral, acidic, and alkaline conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Photolysis: Exposure to UV light.

Major Products Formed: The major degradation product of ent-Tedizolid Phosphate is tedizolid, which retains antimicrobial activity .

相似化合物的比较

Uniqueness: ent-Tedizolid Phosphate is unique due to its higher potency, lower required dosage, and reduced side effects compared to linezolid. It also shows activity against linezolid-resistant strains, making it a valuable addition to the antimicrobial arsenal .

属性

CAS 编号 |

1835340-19-6 |

|---|---|

分子式 |

C17H16FN6O6P |

分子量 |

450.3 g/mol |

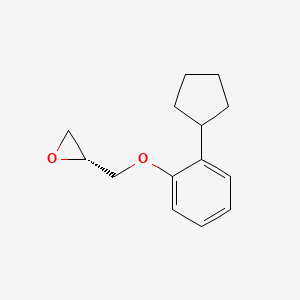

IUPAC 名称 |

[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m0/s1 |

InChI 键 |

QCGUSIANLFXSGE-LBPRGKRZSA-N |

手性 SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)O)F |

规范 SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |

同义词 |

(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。